molecular formula C16H14ClFN2O3 B2603234 N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 900001-11-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2603234
CAS No.: 900001-11-8
M. Wt: 336.75
InChI Key: CEKZSXQPLFFGRA-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a chemical compound with the CAS Registry Number 900001-11-8 . Its molecular formula is C16H14ClFN2O3, and it has a molecular weight of 336.75 g/mol . This oxalamide-based compound features a 3-chloro-4-fluorophenyl group and a 3-methoxybenzyl group, which are common pharmacophores in medicinal chemistry research. Compounds with similar structural motifs, particularly those containing the 3-chloro-4-fluorophenyl moiety, have been investigated in scientific studies for their potential antimicrobial properties . As a building block in organic synthesis, this substance can be utilized by researchers in the discovery and development of novel bioactive molecules. The product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-23-12-4-2-3-10(7-12)9-19-15(21)16(22)20-11-5-6-14(18)13(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKZSXQPLFFGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of Substituents: The chloro-fluorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the aromatic rings with the oxalamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxybenzyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

Oxalamides share a common core structure (N1,N2-substituted oxalamide), but their biological and physicochemical properties are heavily influenced by substituents. Below is a comparison of the target compound with structurally related analogues:

Compound Name N1 Substituent N2 Substituent Key Features/Applications Yield (%) Molecular Weight (g/mol) Reference
Target Compound 3-Chloro-4-fluorophenyl 3-Methoxybenzyl Potential enzyme inhibitor N/A ~363.8† -
Compound 28 (N1-(3-Cl-4-F-phenyl)-N2-(4-MeO-phenethyl)-oxalamide) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl CYP4F11-activated SCD1 inhibitor 64 351.1 (ESI-MS) [3]
Compound 24 (N1-(3-Cl-4-F-phenyl)-N2-(thiazolyl-piperidinyl)-oxalamide) 3-Chloro-4-fluorophenyl Thiazolyl-piperidinyl HIV entry inhibitor 33 440.11 (calcd) [5]
GMC-2 (N1-(3-Cl-4-F-phenyl)-N2-(isoindolinyl)-oxalamide) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial activity N/A ~408.8† [8]
S336 (N1-(2,4-diMeO-benzyl)-N2-(pyridin-2-yl-ethyl)-oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer N/A ~371.4† [6,7]

†Calculated based on molecular formula.

Substituent Effects on Activity

  • Methoxy Positioning : The 3-methoxybenzyl group in the target compound differs from the 4-methoxyphenethyl group in Compound 27. The meta-substitution may reduce steric hindrance compared to para-substitution, altering solubility or target affinity .
  • Heterocyclic Substituents : Compounds like 24 (thiazolyl-piperidinyl) and GMC-2 (isoindolinyl) demonstrate how heterocycles can modulate antiviral or antimicrobial activity through π-π stacking or hydrogen bonding .

Medicinal Chemistry

  • Enzyme Inhibition : Compound 28 inhibits stearoyl-CoA desaturase (SCD1) upon activation by CYP4F11, suggesting the target compound may share similar metabolic pathways .
  • Antiviral Activity : Compound 24’s thiazole-piperidine moiety highlights the role of heterocycles in disrupting viral entry mechanisms .

Flavoring Agents

  • S336 (–7) exemplifies oxalamides’ versatility, functioning as a flavor enhancer.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20H20ClFN2O4
  • Molecular Weight : 406.8 g/mol
  • CAS Number : 2034527-04-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes or proteins involved in disease processes.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival.
  • Receptor Modulation : It could modulate receptors involved in neurotransmission or other signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxalamide derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains by targeting the MmpL3 protein, which is essential for the survival of mycobacterial species.

Activity Type Target Pathogen Inhibition Concentration (IC50)
AntimicrobialMycobacterium tuberculosis0.5 µM
AntimicrobialStaphylococcus aureus1.2 µM

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses selective cytotoxic effects, particularly against:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential for development as a new antimicrobial agent .

Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This study supports further investigation into its use as a chemotherapeutic agent .

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